molecular formula C25H30O12 B1180774 6-O-p-Methoxycinnamoylcatalpol CAS No. 121710-02-9

6-O-p-Methoxycinnamoylcatalpol

Cat. No. B1180774
CAS RN: 121710-02-9
M. Wt: 522.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6-O-p-Methoxycinnamoylcatalpol and related compounds involves complex organic reactions that contribute significantly to the understanding of chemical synthesis techniques and the exploration of potential applications of these compounds. For instance, research into the synthesis of carthamin derivatives, which share structural similarities with 6-O-p-Methoxycinnamoylcatalpol, provides insights into the methodologies applied in synthesizing complex organic compounds (Obara et al., 1981).

Molecular Structure Analysis

The molecular structure of 6-O-p-Methoxycinnamoylcatalpol and related compounds is crucial for understanding their chemical behavior and potential applications. Studies on the molecular structure involve spectroscopic analysis and theoretical calculations to elucidate the configuration and conformation of these molecules. For example, the structural elucidation of iridoid glycoside derivatives, including 6-O-p-Methoxycinnamoylcatalpol, from natural sources emphasizes the importance of advanced spectroscopic techniques in determining molecular structures (Hang et al., 2014).

Scientific Research Applications

Pharmacological and Biological Activities

A significant body of research has been dedicated to understanding the pharmacological and biological activities of compounds structurally related to 6-O-p-Methoxycinnamoylcatalpol. For instance, p-Coumaric acid and its conjugates have been extensively studied for their diverse biological activities. These include antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities, alongside mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. The conjugation of p-coumaric acid significantly enhances its biological activities, although the puzzle of high biological activity coupled with low absorption remains to be solved (Pei et al., 2016).

Antimicrobial Applications

The antimicrobial potential of benzofuran derivatives, which share a common phenolic structure with 6-O-p-Methoxycinnamoylcatalpol, underscores the scaffold's versatility in drug discovery, particularly for antimicrobial agents. Benzofuran compounds, including natural and synthetic derivatives, have shown efficacy in treating skin diseases and exhibit a wide range of biological and pharmacological applications. The structural features of benzofuran and its derivatives make them a privileged structure in the field of drug discovery, highlighting their potential in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Antioxidant Properties

The study of antioxidants and their implications in medicine, pharmacy, and food engineering has brought to light the critical role of various assays in determining antioxidant activity. These methods provide a framework for assessing the kinetics and equilibrium states of antioxidant activities, essential for understanding the potential health benefits of compounds like 6-O-p-Methoxycinnamoylcatalpol. The application of these assays in analyzing the antioxidant capacity of complex samples indicates the broad interest in harnessing the health-promoting properties of antioxidant compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

Specific hazards arising from 6-O-p-Methoxycinnamoylcatalpol are not available . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

Mechanism of Action

Target of Action

6-O-p-Methoxycinnamoylcatalpol is a secondary metabolite found in plants . It is the 6-O-p-methoxycinnamoyl derivative of catalase It has been shown to have anti-inflammatory properties , suggesting that it may target inflammatory pathways in the body.

Mode of Action

Given its anti-inflammatory properties , it is plausible that it interacts with key components of the inflammatory response, potentially inhibiting the production or action of pro-inflammatory cytokines or other mediators of inflammation.

Result of Action

Given its anti-inflammatory properties , it is likely that it results in a reduction in inflammation at the cellular level, potentially by inhibiting the production or action of pro-inflammatory cytokines or other mediators of inflammation.

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(28)35-21-14-8-9-33-23(17(14)25(11-27)22(21)37-25)36-24-20(31)19(30)18(29)15(10-26)34-24/h2-9,14-15,17-24,26-27,29-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHPDMZDZYFZLU-WEWXOPRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-p-Methoxycinnamoylcatalpol

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